molecular formula C27H28FN5O2S2 B12147259 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12147259
M. Wt: 537.7 g/mol
InChI Key: BFVSNWUDAPAJBU-XLNRJJMWSA-N
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Description

The compound “3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a variety of functional groups, including thiazolidine, piperazine, and pyridopyrimidine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each of the key functional groups and their subsequent assembly into the final structure. Common synthetic routes might include:

    Formation of the Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a suitable α-haloketone.

    Piperazine Derivative Synthesis: This might be achieved through the reaction of a fluorinated aromatic compound with piperazine under nucleophilic substitution conditions.

    Pyridopyrimidine Core Construction: This could involve a multi-step synthesis starting from a pyridine derivative, involving cyclization and functional group transformations.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The aromatic fluorine atom could be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds can be used as building blocks for the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

In biological research, these compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, including as antibiotics, antivirals, or anticancer agents.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-bromophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement, which can confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H28FN5O2S2

Molecular Weight

537.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28FN5O2S2/c1-3-4-11-33-26(35)22(37-27(33)36)17-19-24(29-23-18(2)8-7-12-32(23)25(19)34)31-15-13-30(14-16-31)21-10-6-5-9-20(21)28/h5-10,12,17H,3-4,11,13-16H2,1-2H3/b22-17-

InChI Key

BFVSNWUDAPAJBU-XLNRJJMWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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